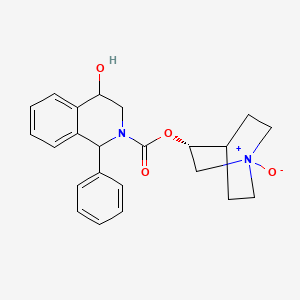
1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine, monohydrochloride is a synthetic organic compound. It is characterized by the presence of an ethylphenyl group, a methoxybenzyl group, and a propan-2-amine backbone. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of amine compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine typically involves several steps:
Formation of the Ethylphenyl Intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Methoxybenzyl Group: The intermediate can then undergo a nucleophilic substitution reaction with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride.
Formation of the Propan-2-amine Backbone: The final step involves the reductive amination of the intermediate with propan-2-amine using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up, and the reaction conditions optimized for yield and purity. This might involve continuous flow reactors, automated control of reaction parameters, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of specialty chemicals.
作用機序
The mechanism of action of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine would depend on its specific biological target. Typically, such compounds may interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.
類似化合物との比較
Similar Compounds
1-(4-methylphenyl)-N-(2-methoxybenzyl)propan-2-amine: Similar structure with a methyl group instead of an ethyl group.
1-(4-ethylphenyl)-N-(2-hydroxybenzyl)propan-2-amine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may affect its lipophilicity and membrane permeability, while the methoxy group can influence its electronic properties and interactions with biological targets.
特性
分子式 |
C19H26ClNO |
|---|---|
分子量 |
319.9 g/mol |
IUPAC名 |
1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-4-16-9-11-17(12-10-16)13-15(2)20-14-18-7-5-6-8-19(18)21-3;/h5-12,15,20H,4,13-14H2,1-3H3;1H |
InChIキー |
GTAJEYUQYRIMEN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CC(C)NCC2=CC=CC=C2OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B12352957.png)
![2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B12352975.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one](/img/structure/B12352991.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12353009.png)
![5-(4-Hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]tridec-1(9)-en-3-one](/img/structure/B12353017.png)
![tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12353019.png)



![[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12353041.png)
![3-[(2,5-Difluorophenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12353043.png)

![4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12353050.png)
